molecular formula C12H9ClN2OS B2857707 4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207031-92-2

4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B2857707
CAS No.: 1207031-92-2
M. Wt: 264.73
InChI Key: MZQQWAVWLSFHLL-UHFFFAOYSA-N
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Description

4-Chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a 4-chloro substitution on the benzothiazole core and a furan-2-ylmethyl group attached to the amine nitrogen. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The furan moiety introduces heteroatomic diversity, which can modulate solubility and metabolic stability .

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQQWAVWLSFHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Furan-2-ylmethyl Substitution: The final step involves the substitution of the furan-2-ylmethyl group at the nitrogen atom of the benzothiazole ring. This can be done using a nucleophilic substitution reaction with furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The furan moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzothiazole derivatives vary based on substituents on the aromatic core and the amine side chain. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Core Substituents Amine Substituent Key Features Reference
4-Chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine 4-Cl Furan-2-ylmethyl Enhanced lipophilicity, heteroaromatic
6-Bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine 6-Br Furan-2-ylmethyl Larger halogen, increased steric bulk
5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 5-Cl, 4-CH3 Pyridin-4-ylmethyl Basic pyridine, improved solubility
6-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 6-OCH3 Pyridin-4-ylmethyl Electron-donating group, polar
N-(Ferrocenylmethyl)benzo[d]thiazol-2-amine None Ferrocenylmethyl Organometallic, redox-active

Key Observations :

  • Halogen Effects : The 4-Cl group (target compound) may offer balanced electronic effects compared to bulkier 6-Br analogs .
  • Core Modifications : Methoxy (6-OCH3) or methyl (4-CH3) groups alter polarity and steric profiles, impacting receptor interactions .

Inferences for Target Compound :

  • The furan-2-ylmethyl group may enhance interactions with hydrophobic enzyme pockets, similar to pyridin-4-ylmethyl derivatives .
  • The 4-Cl substituent could mimic the electron-withdrawing effects of nitro groups (e.g., 4-nitrophenyl analogs), improving antimicrobial or anticancer activity .

Physicochemical Properties

Key data from NMR and elemental analysis of analogs provide insights:

Table 4: Spectroscopic and Analytical Data
Compound <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm) Elemental Analysis (C/H/N/S) Reference
4-(4-Chlorophenyl)-N,N-dipropargyl analog 7.64 (m, 2H), 4.46 (d, 4H) 153.20 (C=N), 131.40 (C-Cl) C: 62.80%, H: 3.84%, N: 9.73%
N-(Ferrocenylmethyl)benzo[d]thiazol-2-amine 4.59 (s, 2H), 4.08 (s, 5H) 168.4 (C=S), 68.6 (ferrocene) Not reported

Predictions for Target Compound :

  • NMR : Expected aromatic protons at δ 7.2–7.8 (benzothiazole), δ 6.2–6.5 (furan), and δ 4.5–5.0 (N-CH2-furan).
  • Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the furan oxygen .

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